molecular formula C9H9ClN2 B169994 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 146398-90-5

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B169994
M. Wt: 180.63 g/mol
InChI Key: VRXHWVFITROOAZ-UHFFFAOYSA-N
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Description

“4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound1. However, there is limited information available about this specific compound. It is related to the class of compounds known as pyrrolopyridines, which are bicyclic ring systems containing a pyrrole moiety fused to a pyridine nucleus2.



Synthesis Analysis

The synthesis of related compounds has been reported in the literature3. However, the specific synthesis process for “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” is not readily available.



Molecular Structure Analysis

The molecular structure of “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” is not explicitly provided in the search results. However, related compounds have been studied3.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine”. However, related compounds have shown activities against FGFR1, 2, and 32.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” are not explicitly mentioned in the search results. However, related compounds have been characterized3.


Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is used in the efficient synthesis of various heterocyclic compounds. For example, it is involved in the synthesis of 4-substituted 7-azaindole derivatives through reactions with phenolates and activated methylene nucleophiles (Figueroa‐Pérez et al., 2006).
  • Exploration of Biological Properties

    • This compound is studied for its biological properties, such as being a component in the synthesis of derivatives with varying biological activities. For instance, different chloro analogs of dimethyl pyrrole dicarboxylates, related to this compound, show varying herbicidal activities (Andrea et al., 1990).
  • Conformational and Intramolecular Studies

    • Research on 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine and its derivatives includes studies on molecular conformation and intramolecular hydrogen bonding. These studies contribute to understanding the compound’s chemical behavior and potential applications (Yavari et al., 2006).
  • Structural Analysis and Chemical Properties

    • The compound is also used in structural analysis studies, such as X-ray diffraction, to investigate bonding schemes and intermolecular interactions. These analyses are crucial for understanding its electronic structure and stability (Hazra et al., 2012).
  • Development of Luminescent Materials

    • It contributes to the development of luminescent materials. For example, its derivatives are used in the synthesis of polymers with strong fluorescence, which can have applications in various fields such as bioimaging and sensing (Zhang & Tieke, 2008).
  • Pharmacological Research

    • The compound is significant in pharmacological research due to its role in the development of new compounds with potential therapeutic applications. Research on pyrrolo[3,4-c]pyridine derivatives has shown promise in areas like analgesic and sedative agents (Wójcicka & Redzicka, 2021).

Safety And Hazards

The safety and hazards associated with “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” are not explicitly mentioned in the search results. However, related compounds have been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 34.


Future Directions

The future directions for research on “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” are not explicitly mentioned in the search results. However, related compounds have been suggested as potential leads for further optimization2.


properties

IUPAC Name

4-chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXHWVFITROOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484663
Record name 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

CAS RN

146398-90-5
Record name 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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